![molecular formula C11H11NO3 B2816175 Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one CAS No. 2490420-63-6](/img/structure/B2816175.png)
Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro compounds are characterized by having two molecular rings with only one common atom . The compound “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one” is a type of spiro compound. It is related to 1,2-Dioxolane, a chemical compound with formula C3H6O2, consisting of a ring of three carbon atoms and two oxygen atoms in adjacent positions .
Molecular Structure Analysis
Spiro compounds present a twisted structure of two or more rings (a ring system), in which 2 or 3 rings are linked together by one common atom . The common atom that connects the two (or sometimes three) rings is called the spiro atom . In the case of “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one”, the structure would likely involve a dioxolane ring and a dihydroquinoline ring connected at a common atom.Scientific Research Applications
Antioxidant Activity
A study has shown that spiro-isatin-based Schiff bases, which include the compound , exhibit significant antioxidant activity . The compound was found to have DPPH, CUPRAC, and ABTS cation radical scavenging abilities . This antioxidant activity could be potentially useful in combating oxidative stress, which is implicated in various serious diseases such as cancer, heart diseases, diabetes, arteriosclerosis, and cataracts .
Role in Drug Design
Spiroindole and spirooxindole scaffolds, which include the compound “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one”, are important in drug design processes . These compounds have been found to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . Their inherent three-dimensional nature and ability to project functionalities in all three dimensions make them attractive targets in drug discovery .
Use in Stereoselective Syntheses
Spiro compounds, including the one , have been used as auxiliary compounds in stereoselective syntheses . This process is crucial in the production of enantiomerically pure compounds, which are important in the pharmaceutical industry .
Application in Electronic Displays
Spiro compounds have found applications in electronic displays . Their unique chemical structure can be leveraged to create materials with specific optical properties, making them suitable for use in display technologies .
Use in Optical Data Storage Devices
The unique properties of spiro compounds have also been utilized in optical data storage devices . These devices use light to read and write data, and the optical properties of spiro compounds can be tailored to enhance the performance of these devices .
Role in the Synthesis of Other Compounds
The compound “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one” can also serve as a precursor in the synthesis of other complex organic compounds . Its unique structure can be leveraged to create a variety of other compounds with diverse properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that spiro heterocycle frameworks, to which this compound belongs, are highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .
Mode of Action
Compounds with similar spiro heterocycle frameworks have been found to exhibit diversified biological and pharmacological activity
Biochemical Pathways
Spiro heterocycles have been found to exhibit a wide range of biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Spiro heterocycle frameworks have been associated with diverse biological and pharmacological activities, suggesting that en300-26674102 may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-3-4-11(14-6-7-15-11)8-2-1-5-12-10(8)9/h1-2,5H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGANNPJVKETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C(C1=O)N=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.